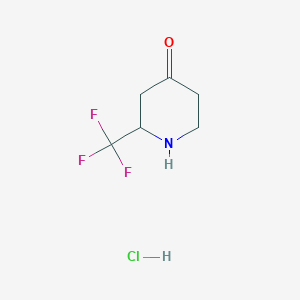

2-(Trifluoromethyl)piperidin-4-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h5,10H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRKRQAROZGATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744624 | |

| Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-36-4 | |

| Record name | 4-Piperidinone, 2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)piperidin-4-one Hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of the synthetic pathways to 2-(trifluoromethyl)piperidin-4-one hydrochloride, a valuable heterocyclic building block for the development of novel therapeutics. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these reactions, and provide detailed experimental protocols for the most robust and scalable methods. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique properties of this important synthetic intermediate.

Introduction: The Significance of the 2-(Trifluoromethyl)piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The introduction of a trifluoromethyl group at the 2-position of the piperidine ring offers several distinct advantages in drug design:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The trifluoromethyl group can significantly increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.[2][3]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformational preference of the piperidine ring, locking it into a desired geometry for optimal target engagement.

Given these favorable properties, this compound has emerged as a highly sought-after building block for the synthesis of a new generation of drug candidates targeting a wide range of diseases, including those affecting the central nervous system.[3][4]

Key Synthetic Strategies

Two principal retrosynthetic approaches have proven to be the most effective for the synthesis of this compound: the hydrogenation of a pyridinone precursor and the cyclization of an acyclic amine.

Pathway 1: Catalytic Hydrogenation of 2-(Trifluoromethyl)pyridin-4-one

This is arguably the most direct route to the target molecule. The synthesis begins with the construction of the 2-(trifluoromethyl)pyridin-4-one intermediate, which is then subjected to catalytic hydrogenation to saturate the pyridine ring.

The precursor, 4-(trifluoromethyl)-2(1H)-pyridinone, can be efficiently prepared from the reaction of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with a trialkyl phosphonoacetate, followed by cyclization.[5]

The hydrogenation of the pyridinone ring is typically carried out using a noble metal catalyst, such as platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is generally performed in an acidic medium, such as acetic acid or in the presence of hydrochloric acid, to facilitate the reduction and directly yield the hydrochloride salt.

start [label="2-(Trifluoromethyl)pyridin-4-one", shape=Mdiamond, fillcolor="#FBBC05"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];

start -> product [label=" H₂, Catalyst (e.g., PtO₂, Pd/C)\nSolvent (e.g., AcOH, HCl) "]; }

Catalytic Hydrogenation of 2-(Trifluoromethyl)pyridin-4-one.

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2-(trifluoromethyl)pyridin-4-one (1.0 eq) and a suitable solvent such as glacial acetic acid or methanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂) to the reaction mixture.

-

Acidification (if necessary): If not using an acidic solvent, add a stoichiometric amount of hydrochloric acid.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Pathway 2: Dieckmann Condensation of an Acyclic Precursor

This pathway involves the construction of the piperidinone ring through an intramolecular Dieckmann condensation. This approach offers the flexibility to introduce substituents at various positions of the ring.

The key acyclic intermediate is typically an N-protected amino diester. A common strategy involves the Michael addition of an amine to two equivalents of an appropriate acrylate, followed by N-protection. For the synthesis of the target molecule, the synthesis would start from a trifluoromethylated amine. A more direct route involves the Claisen condensation of a δ-lactam with ethyl trifluoroacetate.[6]

The N-protected amino diester is then subjected to a base-mediated intramolecular Dieckmann condensation to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the N-protected 2-(trifluoromethyl)piperidin-4-one. The final step is the removal of the protecting group and formation of the hydrochloride salt.

start [label="N-Protected Amino Diester", shape=Mdiamond, fillcolor="#FBBC05"]; intermediate1 [label="N-Protected β-Keto Ester"]; intermediate2 [label="N-Protected 2-(Trifluoromethyl)piperidin-4-one"]; product [label="this compound", shape=Mdiamond, fillcolor="#34A853"];

start -> intermediate1 [label=" Base (e.g., NaH, NaOEt)\nDieckmann Condensation "]; intermediate1 -> intermediate2 [label=" Hydrolysis & Decarboxylation "]; intermediate2 -> product [label=" Deprotection & HCl Salt Formation "]; }

Dieckmann Condensation Pathway.

-

Dieckmann Condensation:

-

To a solution of the N-protected amino diester (1.0 eq) in an anhydrous solvent (e.g., THF, toluene), add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC or LC-MS.

-

Carefully quench the reaction with a weak acid (e.g., acetic acid) and perform an aqueous workup.

-

-

Hydrolysis and Decarboxylation:

-

The crude β-keto ester is then heated in an acidic aqueous solution (e.g., 6M HCl) to effect both hydrolysis of the ester and decarboxylation.

-

-

Deprotection and Salt Formation:

-

If a base-labile protecting group was used, it may be cleaved during the acidic workup. If an acid-labile protecting group such as Boc was used, this step will also achieve deprotection.

-

After concentration of the reaction mixture, the residue is the crude this compound.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent mixture, such as isopropanol/diethyl ether, to afford the pure hydrochloride salt.

-

Comparative Analysis of Synthetic Pathways

| Feature | Catalytic Hydrogenation | Dieckmann Condensation |

| Starting Materials | 2-(Trifluoromethyl)pyridin-4-one | N-Protected Amino Diester |

| Key Transformation | Ring saturation | Intramolecular cyclization |

| Number of Steps | Fewer steps (if pyridinone is available) | More steps |

| Scalability | Generally good, requires pressure equipment | Good, uses standard laboratory equipment |

| Control of Stereochemistry | Can be challenging | Potential for stereocontrol from acyclic precursor |

| Overall Yield | Typically moderate to high | Can be variable depending on the efficiency of each step |

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. The proton at the 2-position, adjacent to the trifluoromethyl group, will typically appear as a quartet of doublets or a more complex multiplet due to coupling with the fluorine atoms and adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show the carbonyl carbon signal around 200-210 ppm. The carbon bearing the trifluoromethyl group will be split into a quartet by the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ will be indicative of the ketone carbonyl group. A broad absorption in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base of the product.

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality at the 4-position provides a handle for further elaboration, such as reductive amination to introduce diverse substituents, or conversion to other functional groups. Its utility has been demonstrated in the synthesis of compounds targeting various receptors and enzymes implicated in neurological and metabolic disorders.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the catalytic hydrogenation of the corresponding pyridinone and the Dieckmann condensation of an acyclic precursor. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control. This guide has provided a comprehensive overview of these synthetic strategies, including detailed experimental protocols, to enable researchers to confidently produce this valuable building block for their drug discovery programs. The unique combination of the piperidine scaffold and the trifluoromethyl group ensures that this compound will continue to be a key component in the development of innovative therapeutics.

References

-

Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Retrieved from [Link]

- Ito, S., & Asami, M. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

-

Cossy, J., & Pardo, D. G. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Retrieved from [Link]

- Schmit, C. L., & Pees, K. J. (2005). Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone. US20050288511A1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)-4-piperidinone. PubChem. Retrieved from [Link]

- Bemis, G. W., et al. (2016). Substituted 4-phenylpiperidines, their preparation and use. US9434727B2. Google Patents.

- Tang, P. (2012). Preparation method of trifluoromethyl piperidine compounds. CN102603611B. Google Patents.

-

Mascitti, V., et al. (2012). 4-(5-CYANO-PYRAZOL-1-YL)-PIPERIDINE DERIVATIVES AS GPR119 MODULATORS. WO 2012/069948 A1. Common Organic Chemistry. Retrieved from [Link]

-

Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications. Retrieved from [Link]

-

Cossy, J., & Pardo, D. G. (2017). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. [Image]. ResearchGate. Retrieved from [Link]

-

Dow Agro Sciences. (1984). Preparation of (trifluoromethyl)pyridines. EP 0110690 A1. Google Patents. Retrieved from [Link]

- Janssen Pharmaceutica N.V. (1986). N-phenyl-N-(4-piperidinyl)amides. US4584303A. Google Patents.

- Smithkline Beecham Plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. WO2001002357A2. Google Patents.

-

Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

-

Okawara, T., et al. (2024). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 49(1), 1-11. Retrieved from [Link]

-

Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6), 1709-1715. Retrieved from [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

-

Maleki, A., & Kamal, P. (2018). Several examples of bioactive molecules containing piperidine. [Image]. ResearchGate. Retrieved from [Link]

-

Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131. Retrieved from [Link]

-

Naeem, N., et al. (2025). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Future Medicinal Chemistry. Retrieved from [Link]

-

Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Letters, 19(15), 3958–3961. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 9(16), 4353-4358. Retrieved from [Link]

-

Afonin, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6387. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

-

Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Wang, C., et al. (2019). Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. European Journal of Organic Chemistry, 2019(44), 7351-7354. Retrieved from [Link]

- Jiangsu Hengrui Medicine Co., Ltd. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A. Google Patents.

-

Cole, J. C., et al. (2020). methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1262–1266. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 27(20), 6959. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(Trifluoromethyl)piperidine hydrochloride. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Trifluoromethyl)piperidine hydrochloride [myskinrecipes.com]

- 5. US20050288511A1 - Process for the preparation of 4-trifluoromethyl-2(1H)-pyridinone - Google Patents [patents.google.com]

- 6. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(Trifluoromethyl)piperidin-4-one HCl

An In-depth Technical Guide to 2-(Trifluoromethyl)piperidin-4-one HCl for Drug Discovery Professionals

Foreword: Unlocking New Chemical Space in Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[1][2] When this group is placed in proximity to a key pharmacophore, such as the piperidone ring, it creates a building block of immense potential. The piperidine motif itself is a privileged structure, found in numerous clinically approved drugs targeting a wide range of diseases.[3][4]

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)piperidin-4-one hydrochloride, a versatile heterocyclic ketone. As public data on this specific compound is sparse, this document synthesizes information from foundational chemical principles and data from closely related analogues. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, and strategic application.

Molecular Profile and Physicochemical Properties

This compound combines the structural rigidity of the piperidone core with the potent electronic effects of an α-trifluoromethyl group. The hydrochloride salt form enhances aqueous solubility and simplifies handling compared to the free base.

While a specific CAS Registry Number for the hydrochloride salt is not widely cataloged, the core N-Cbz protected scaffold is registered under CAS 911298-12-9 , confirming its synthesis and availability within the chemical community.[5]

Table 1: Core Physicochemical & Structural Data

| Property | Value / Description | Source / Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₆H₉ClF₃NO | Calculated |

| Molecular Weight | 203.59 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy |

| Canonical SMILES | C1C(=O)CC(NC1)C(F)(F)F.Cl | --- |

| Estimated LogP | 1.0 - 1.5 | Calculated/Analogy |

| Estimated pKa | 7.5 - 8.5 (Piperidine N-H) | Analogy with similar piperidines |

| Core Scaffold CAS | 911298-12-9 (for N-Cbz protected form) | [5] |

The Defining Feature: Reactivity of the α-Trifluoromethyl Ketone

The most significant chemical characteristic of this molecule is the ketone at the C4 position being electronically influenced by the trifluoromethyl group at the C2 position. The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect, which propagates through the sigma bonds of the piperidine ring.

This effect dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[6] A primary consequence of this heightened reactivity is the equilibrium between the ketone and its hydrated gem-diol form, particularly in aqueous or protic media. Unlike typical ketones where the equilibrium strongly favors the carbonyl form, for α-trifluoromethyl ketones, the hydrate can be a significant, or even the major, species present.[6][7]

This hydration is not merely a chemical curiosity; it is a critical factor in the biological activity of trifluoromethyl ketone-containing enzyme inhibitors. The stable tetrahedral gem-diol can act as a transition-state analogue, leading to potent and often reversible inhibition of target enzymes like proteases and esterases.[6]

Caption: Ketone-Hydrate equilibrium of the piperidone core.

Proposed Synthetic Pathway: A Logic-Driven Approach

A robust and logical approach to synthesizing the 2-(trifluoromethyl)piperidin-4-one core is via an intramolecular Dieckmann condensation, a reliable method for forming cyclic β-keto esters.[8][9] The subsequent hydrolysis and decarboxylation yield the target ketone. This multi-step process offers high convergence and control.

Caption: Proposed synthetic workflow via Dieckmann condensation.

Experimental Protocol: Dieckmann Condensation Route

-

Self-Validation Principle: Each step includes a checkpoint (e.g., TLC, NMR) to confirm conversion before proceeding, ensuring process integrity.

-

Step 1: Synthesis of the Diester Precursor.

-

To a solution of a primary amine (e.g., benzylamine) in ethanol, add one equivalent of ethyl acrylate and stir at room temperature. Monitor by TLC until the starting amine is consumed.

-

To the resulting β-amino ester, add one equivalent of a base (e.g., NaH) in THF at 0°C, followed by the slow addition of 1.1 equivalents of ethyl trifluoroacetate.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. Purify the resulting N-substituted-N-(2-ethoxycarbonylethyl)-3,3,3-trifluoro-3-oxopropanamine by column chromatography.

-

Causality: This sequence builds the acyclic carbon-nitrogen framework with the two ester groups required for cyclization.

-

-

Step 2: Intramolecular Dieckmann Condensation.

-

Dissolve the purified diester in anhydrous toluene. Add 1.5 equivalents of a strong base (e.g., sodium ethoxide or potassium tert-butoxide) portion-wise at room temperature.[8]

-

Heat the mixture to reflux (80-110°C) for 4-6 hours. Monitor the formation of the cyclic β-keto ester by TLC or LC-MS.

-

Cool the reaction to 0°C and carefully quench by adding dilute acetic acid or HCl until the pH is ~5-6.[10]

-

Causality: The strong base deprotonates the carbon alpha to one carbonyl, creating an enolate that attacks the second ester carbonyl intramolecularly, forming the six-membered ring.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

To the crude β-keto ester from the previous step, add 6M aqueous HCl.

-

Heat the mixture to reflux (100-110°C) for 8-12 hours. The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid is driven by heat.

-

Cool the solution, basify with NaOH to pH >10, and extract the free base of the product into an organic solvent (e.g., dichloromethane).

-

Causality: The acidic conditions first hydrolyze the ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily loses CO₂ to yield the final ketone.

-

-

Step 4: Salt Formation.

-

Dry the organic extracts containing the free base over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Dissolve the crude amine in diethyl ether or ethyl acetate and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

-

Expected Analytical Characterization

Confirming the structure and purity of the final compound is paramount. The following spectroscopic signatures are predicted based on the compound's structure and data from analogous molecules.[7][11]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, D₂O): Signals expected in the δ 2.5-4.5 ppm range. Protons on C3 and C5 (adjacent to C=O) will be downfield. The proton on C2 (adjacent to CF₃) will be a complex multiplet shifted significantly downfield. Broad signals due to N-H proton exchange. |

| ¹³C NMR | (100 MHz, D₂O): Carbonyl (C4) signal at δ ~200-205 ppm. C2 signal will be a quartet due to coupling with fluorine (¹JCF ~ 280-290 Hz). CF₃ signal will be a quartet (¹JCF ~ 270-280 Hz). |

| ¹⁹F NMR | (376 MHz, D₂O): A singlet for the -CF₃ group, expected around δ -70 to -80 ppm (relative to CFCl₃). |

| Mass Spec (ESI+) | [M+H]⁺ (for the free base) expected at m/z 168.06. Key fragments would involve loss of CF₃ and ring fragmentation. |

| IR (KBr) | Strong C=O stretch at ~1720-1735 cm⁻¹ (shifted to higher wavenumber by the inductive effect of the CF₃ group). Broad N-H stretch centered around 3000-3200 cm⁻¹. |

Strategic Applications in Medicinal Chemistry

The 2-(Trifluoromethyl)piperidin-4-one HCl scaffold is not an end in itself but a versatile starting point for constructing more complex drug candidates. Its value lies in the combination of a proven pharmacophore with a key metabolic blocking and modulating group.

-

Metabolic Stability: The CF₃ group at the C2 position can serve as a metabolic shield, preventing α-hydroxylation at that position, a common metabolic pathway for piperidines.[1][2] This can increase the half-life and bioavailability of a drug candidate.

-

CNS Drug Discovery: The 4-piperidone core is a well-established template for ligands targeting central nervous system (CNS) receptors.[9] The ketone provides a synthetic handle for derivatization to access a wide range of analogues.

-

Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the CF₃ group will lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This can alter the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.[12]

The ketone functional group is a versatile handle for downstream chemical modifications to build a library of diverse compounds.

Caption: Potential derivatization pathways from the ketone core.

Stability, Storage, and Handling

-

Stability: As a hydrochloride salt, the compound is generally stable under normal laboratory conditions. However, the α-trifluoromethyl ketone moiety is susceptible to hydration. Prolonged exposure to moisture or aqueous solutions may lead to the formation of the gem-diol hydrate.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with strong oxidizing agents.[13]

Conclusion

2-(Trifluoromethyl)piperidin-4-one HCl represents a highly valuable, albeit under-documented, building block for modern drug discovery. Its key feature—the α-trifluoromethyl ketone—imparts unique reactivity and a propensity for hydration that can be strategically exploited in enzyme inhibitor design. By understanding its fundamental physicochemical properties, leveraging logical synthetic routes like the Dieckmann condensation, and utilizing its ketone handle for diverse chemical modifications, researchers can effectively employ this scaffold to create novel drug candidates with potentially enhanced metabolic stability and optimized pharmacological profiles. This guide provides the foundational knowledge and practical insights necessary to unlock the full potential of this promising chemical entity.

References

- Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Fluorine Chemistry.

-

Rioton, S. Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. Available from: [Link]

-

ResearchGate. Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate. Available from: [Link]

-

MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available from: [Link]

-

Zhou, P., et al. Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Available from: [Link]

-

National Institutes of Health. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available from: [Link]

-

CAS Common Chemistry. 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1). CAS. Available from: [Link]

-

ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]

-

Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available from: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Pharmaceutical Patent Analyst. Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available from: [Link]

-

National Institutes of Health. methanone. PMC. Available from: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

PubChem. Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride. PubChem. Available from: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed. methanone: structural characterization of a side product in benzo-thia-zinone synthesis. Acta Crystallographica Section E. Available from: [Link]

-

Reddit. Experimental Help for Dieckmann Condensation. r/chemhelp. Available from: [Link]

-

SpectraBase. 2-(1-Piperidinyl)-4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine. SpectraBase. Available from: [Link]

-

SpectraBase. 2-PIPERIDINO-3-TRIFLUOROMETHYL-4,4,4-TRIFLUOROBUTANOIC ACID, METHYLESTER. SpectraBase. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-1-CBZ-2-TRIFLUOROMETHYL PIPERIDIN-4-ONE | 911298-12-9 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

Spectroscopic Data for 2-(Trifluoromethyl)piperidin-4-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)piperidin-4-one hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The introduction of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity. As a hydrochloride salt, its solubility and handling properties are improved. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical properties of this molecule. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectroscopic signatures. The piperidine ring, in its protonated form, will likely adopt a chair conformation. The electron-withdrawing trifluoromethyl group at the 2-position and the carbonyl group at the 4-position will significantly impact the chemical shifts of nearby protons and carbons.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: ¹H NMR is a fundamental technique for elucidating the proton framework of a molecule. For a hydrochloride salt like this, a protic deuterated solvent such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) is often a suitable choice to ensure dissolution. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and carbonyl groups, as well as the protonated nitrogen atom.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | m | 1H | H-2 |

| ~3.6 - 3.8 | m | 1H | H-6 (axial) |

| ~3.3 - 3.5 | m | 1H | H-6 (equatorial) |

| ~2.8 - 3.0 | m | 2H | H-3 |

| ~2.5 - 2.7 | m | 2H | H-5 |

Interpretation of the ¹H NMR Spectrum:

-

H-2: The proton at the 2-position, adjacent to the trifluoromethyl group, is expected to be the most downfield of the aliphatic protons due to the strong deshielding effect of the three fluorine atoms. It will likely appear as a multiplet due to coupling with the protons on C-3.

-

H-6: The protons on the carbon adjacent to the protonated nitrogen are also expected to be shifted downfield. The axial and equatorial protons will be diastereotopic and are expected to have different chemical shifts and coupling constants, leading to complex multiplets.

-

H-3 and H-5: The protons on the carbons adjacent to the carbonyl group will be deshielded and are expected to appear as multiplets. The protons at C-3 will also show coupling to the proton at C-2.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., residual solvent peak).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Experimental Choices: ¹³C NMR provides crucial information about the carbon skeleton of the molecule. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Quartet (JC-F in Hz) | Assignment |

| ~205 - 210 | C-4 (C=O) | |

| ~122 - 126 | q, ~280 | -CF₃ |

| ~60 - 65 | q, ~30 | C-2 |

| ~45 - 50 | C-6 | |

| ~40 - 45 | C-5 | |

| ~35 - 40 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

C-4 (Carbonyl): The carbonyl carbon is expected to be the most downfield signal, typically appearing above 200 ppm.

-

-CF₃: The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The coupling constant is expected to be large, around 280 Hz.[1]

-

C-2: The carbon attached to the trifluoromethyl group will also be a quartet due to two-bond coupling with the fluorine atoms (²JC-F), with a smaller coupling constant of around 30 Hz.

-

C-6, C-5, and C-3: The remaining piperidine ring carbons will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen, carbonyl, and trifluoromethyl groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like a hydrochloride salt, the KBr pellet method is a common and effective sample preparation technique.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2700 | Broad, Strong | N-H stretch (ammonium salt) |

| ~1720 - 1740 | Strong | C=O stretch (ketone) |

| ~1250 - 1050 | Strong | C-F stretch |

| ~1470 | Medium | C-H bend |

Interpretation of the IR Spectrum:

-

N-H Stretch: A very broad and strong absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching vibration in an ammonium salt.

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ is indicative of the carbonyl group of the ketone.[2][3][4]

-

C-F Stretch: Strong absorptions in the 1250-1050 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

C-H Bends: Medium intensity bands around 1470 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the piperidine ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like hydrochloride salts, as it typically produces a protonated molecular ion.[5]

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| [M+H]⁺ | Protonated molecular ion of the free base |

| [M+H - CF₃]⁺ | Loss of the trifluoromethyl group |

| [M+H - H₂O]⁺ | Loss of water (if hydrate is present) |

Interpretation of the Mass Spectrum:

-

Protonated Molecular Ion: The most important peak to identify is the protonated molecular ion of the free base ([M+H]⁺), which will confirm the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen and loss of substituents.[5][6][7] The loss of the trifluoromethyl group is a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the protonated molecular ion and major fragment ions.

Visualization of Key Structural Relationships

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on established principles of spectroscopy and data from analogous compounds. The provided experimental protocols offer a starting point for the practical characterization of this and similar molecules. For drug development professionals, this detailed spectroscopic analysis is a critical step in ensuring the identity, purity, and quality of this promising chemical entity.

References

-

Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

-

Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1647-1656. Retrieved from [Link]

-

NIST. (n.d.). 2-Piperidinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pandiarajan, K., Sabapathy, M., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. Retrieved from [Link]

-

Li, Y., et al. (2019). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. European Journal of Medicinal Chemistry, 183, 111718. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Piperidinone, 1-ethyl-. Retrieved from [Link]

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. Retrieved from [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2-Piperidone(675-20-7) IR Spectrum [chemicalbook.com]

- 3. 4-Piperidinone(41661-47-6) IR Spectrum [chemicalbook.com]

- 4. 2-Piperidinone [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Trifluoromethylated Piperidinones: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of trifluoromethylated piperidinones, a class of compounds that has garnered significant attention for its therapeutic potential. We will traverse the historical landscape, from the initial synthesis of trifluoromethylated piperidines to the evolution of sophisticated synthetic strategies for accessing the piperidinone core. This guide will elucidate the causal relationships behind key experimental choices, detail validated protocols for pivotal synthetic transformations, and explore the impact of these compounds in drug discovery, from initial lead identification to their role as kinase inhibitors and anti-inflammatory agents.

Introduction: The Trifluoromethyl Group's Transformative Influence on the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a trifluoromethyl group onto this framework imparts a unique combination of properties that can profoundly enhance a molecule's therapeutic profile. The high electronegativity of the fluorine atoms in the CF₃ group creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.[2] Furthermore, the lipophilic nature of the trifluoromethyl group can improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism and enhance its ability to cross cellular membranes.[2][3] These attributes have made trifluoromethylated piperidines and their ketone counterparts, piperidinones, highly sought-after targets in medicinal chemistry.

A Historical Trajectory: From a Low-Yielding Curiosity to a Synthetic Staple

The journey into the world of trifluoromethylated piperidines began in 1962 when Raash reported the first synthesis of 2-(trifluoromethyl)piperidine.[4] This pioneering work involved the treatment of the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF) at high temperatures.[4] While groundbreaking, this method was hampered by a very low yield of only 9.6%, highlighting the significant synthetic challenges of the time.[4]

dot graph "Historical_Milestone" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="1962: First Synthesis of\n2-(Trifluoromethyl)piperidine (Raash)", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Development of diverse synthetic routes:\n- Cycloadditions\n- Ring Expansions\n- Intramolecular Cyclizations", pos="3,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Emergence of Trifluoromethylated\nPiperidinones as key intermediates\nand bioactive molecules", pos="6,0!", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" Overcoming initial\nsynthetic hurdles"]; B -> C [label=" Increased accessibility and\nmedicinal chemistry focus"]; } Caption: A timeline of key developments in trifluoromethylated piperidine chemistry.

For several years, the synthesis of trifluoromethylated piperidines remained a niche area. However, the growing appreciation for the benefits of fluorine in drug design spurred the development of more efficient and versatile synthetic methodologies. These advancements paved the way for the exploration of trifluoromethylated piperidinones, which serve as crucial intermediates and, in many cases, as the final bioactive molecules themselves.

The Synthetic Arsenal: Strategies for Constructing Trifluoromethylated Piperidinones

The synthesis of trifluoromethylated piperidinones has evolved significantly, with a range of strategies now available to chemists. The choice of method often depends on the desired substitution pattern and stereochemistry.

Cycloaddition Reactions: The Power of the Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction has emerged as a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidinones.[5][6] This reaction typically involves the [4+2] cycloaddition of an azadiene with a dienophile. In the context of trifluoromethylated piperidinones, trifluoromethyl-containing imines or dienes are employed.

A notable example is the reaction of a sulfinimine intermediate, generated in situ from a trifluoromethyl α,β-unsaturated ketone, with a dienophile like iso-butyl vinyl ether.[4] The subsequent hydrolysis of the cycloadduct furnishes the desired trifluoromethylated piperidinone. The use of chiral sulfinamides can lead to highly enantioselective transformations.[7]

dot graph "Aza_Diels_Alder" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Trifluoromethyl\nα,β-Unsaturated Ketone\n+ Sulfinamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="In situ generated\nTrifluoromethyl-Sulfinimine\n(Azadiene)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Dienophile\n(e.g., Vinyl Ether)"]; D [label="[4+2] Cycloaddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cycloadduct"]; F [label="Hydrolysis"]; G [label="Trifluoromethylated\nPiperidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> D; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for Aza-Diels-Alder synthesis of trifluoromethylated piperidinones.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction [7]

-

In situ Generation of the Trifluoromethyl-Sulfinimine: To a solution of the trifluoromethyl α,β-unsaturated ketone (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂) at -78 °C is added the chiral sulfinamine (1.1 equiv) followed by a Lewis acid catalyst (e.g., Ti(OEt)₄, 1.2 equiv). The mixture is stirred at this temperature for 30 minutes.

-

Cycloaddition: The dienophile (e.g., iso-butyl vinyl ether, 2.0 equiv) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude cycloadduct is then dissolved in a mixture of THF and 1N HCl and stirred at room temperature for 1-2 hours to effect hydrolysis.

-

Purification: The resulting trifluoromethylated piperidinone is purified by column chromatography on silica gel.

Intramolecular Cyclization Strategies

The construction of the piperidinone ring can also be achieved through intramolecular cyclization of suitably functionalized acyclic precursors. These methods offer excellent control over stereochemistry and allow for the introduction of diverse substituents.

The intramolecular Mannich reaction is a powerful method for the diastereoselective synthesis of 2-trifluoromethylpiperidines, which can be subsequently oxidized to the corresponding piperidinones.[4] This approach typically starts with a trifluoromethyl-containing amine. Condensation with an aldehyde generates an imine, which then undergoes an acid-catalyzed intramolecular cyclization.[4]

The intramolecular aza-Michael addition provides another elegant route to trifluoromethylated piperidinones. An ω-amino α,β-unsaturated ketone containing a trifluoromethyl group can undergo base-catalyzed cyclization to afford the piperidinone ring with high diastereoselectivity.[8]

Direct Trifluoromethylation of Piperidinone Precursors

An alternative strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing piperidinone or pyridone scaffold.

Nucleophilic trifluoromethylation reagents, such as the Ruppert-Prakash reagent (TMSCF₃), can be used to introduce the CF₃ group onto electrophilic precursors. For instance, the reaction of TMSCF₃ with a pyridone can lead to the formation of a trifluoromethylated piperidinone derivative.[9]

Radical trifluoromethylation methods have also been developed. Reagents that generate the trifluoromethyl radical, such as sodium trifluoromethanesulfinate (Langlois' reagent), can react with pyridones, often under photoredox conditions, to yield trifluoromethylated products.[9]

Table 1: Comparison of Synthetic Strategies for Trifluoromethylated Piperidinones

| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages |

| Aza-Diels-Alder Reaction | Trifluoromethyl-containing imines/dienes, Dienophiles | Convergent, can be made highly asymmetric. | Substrate scope can be limited. |

| Intramolecular Mannich Reaction | Trifluoromethyl-containing amines, Aldehydes | Good diastereoselectivity, builds complexity quickly. | Requires multi-step synthesis of the linear precursor. |

| Aza-Michael Addition | ω-amino α,β-unsaturated ketones | High diastereoselectivity. | Synthesis of the precursor can be challenging. |

| Direct Trifluoromethylation | Piperidinones/Pyridones, Trifluoromethylating agents | Utilizes readily available starting materials. | Regioselectivity can be an issue. |

Applications in Drug Discovery and Medicinal Chemistry

The unique properties imparted by the trifluoromethyl group have made trifluoromethylated piperidinones attractive scaffolds in drug discovery.

Anti-Inflammatory and Anti-Cancer Agents

A notable class of trifluoromethylated piperidinones are the 3,5-bis(arylidene)-4-piperidones (BAPs). These compounds have been shown to exhibit potent anti-inflammatory and anti-cancer activities.[2] The introduction of trifluoromethyl groups on the aryl rings enhances their biological activity, likely by increasing their lipophilicity and modulating their electronic properties, which can lead to improved interactions with target proteins.[2] Specifically, certain trifluoromethyl-substituted BAPs have been found to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2]

dot graph "NF_kB_Inhibition" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Inflammatory Stimuli\n(e.g., LPS)"]; B [label="NF-κB Signaling Pathway"]; C [label="Inflammation &\nCancer Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Trifluoromethylated\n3,5-bis(arylidene)-4-piperidones", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; D -> B [label=" Inhibition", style=dashed, color="#EA4335"]; } Caption: Inhibition of the NF-κB pathway by trifluoromethylated piperidinones.

Kinase Inhibitors

The piperidinone scaffold has also been incorporated into the design of kinase inhibitors. The trifluoromethyl group can play a crucial role in enhancing the potency and selectivity of these inhibitors by engaging in specific interactions within the ATP-binding pocket of the target kinase. For example, trifluoromethylated piperidinone derivatives have been explored as inhibitors of checkpoint kinases (Chk1), which are important targets in cancer therapy.[10][11]

HDM2-p53 Interaction Inhibitors

In the realm of cancer therapy, inhibiting the interaction between HDM2 and the tumor suppressor p53 is a promising strategy. The discovery of novel 3,3-disubstituted piperidines as potent and orally bioavailable HDM2-p53 inhibitors highlights the utility of this scaffold.[12] In these molecules, a trifluoromethyl-containing moiety was identified as a preferred group for optimizing a crucial interaction with the Trp23 pocket of HDM2.[12] The synthesis of these complex molecules often relies on the functionalization of a piperidinone core.[12]

Future Perspectives and Conclusion

The journey of trifluoromethylated piperidinones from a synthetic curiosity to a valuable class of compounds in medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. The development of more efficient, stereoselective, and scalable synthetic routes will undoubtedly accelerate the exploration of this chemical space. As our understanding of the intricate roles of the trifluoromethyl group in modulating biological activity deepens, we can anticipate the discovery of novel trifluoromethylated piperidinones with improved therapeutic profiles for a range of diseases. The continued synergy between synthetic chemistry and drug discovery will ensure that these fascinating molecules remain at the forefront of pharmaceutical research.

References

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link][4][13]

-

Cong, W., Sun, Y., Sun, Y. F., Yan, W. B., Zhang, Y. L., Gao, Z. F., & Wang, C. H. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1622–1631. [Link][2]

-

Bogen, S. L., Pan, W., Gibeau, C. R., Lahue, B. R., Ma, Y., Nair, L. G., ... & Doll, R. J. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS medicinal chemistry letters, 6(10), 1075–1080. [Link][12]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules (Basel, Switzerland), 22(3), 483. [Link]

-

Wang, W., Wang, C., Li, H., & Zu, L. (2016). Asymmetric Formal Aza-Diels-Alder Reaction of Trifluoromethyl Hemiaminals With Enones Catalyzed by Primary Amines. The Journal of organic chemistry, 81(8), 3177–3187. [Link]

-

Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 55(12), 5749–5756. [Link]

- Zhang, C., Liu, C., Zhang, X., & Liu, J. (2014). Preparation method of trifluoromethyl piperidine compounds.

-

Li, Y., Wu, H., Wang, S., Liu, Y., Yao, L., Yuan, Z., ... & Liu, J. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & medicinal chemistry, 50, 116457. [Link]

-

Wikipedia contributors. (2023). Trifluoromethylation. In Wikipedia, The Free Encyclopedia. [Link]

-

Yagupolskii, L. M., & Umemoto, T. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein journal of organic chemistry, 6, 65. [Link]

-

Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Unoh, Y., Hirai, K., & Umetsu, N. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 43(3), 163–175. [Link]

-

Rioton, S. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

- Zhang, C., & Liu, J. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

-

Manimekalai, A., & Rajarajan, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]

-

Mathew, B., & Krishnan, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6537. [Link]

-

Zabludoff, S., et al. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5130-5142. [Link]

-

Vitale, P., & Scilimati, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4059. [Link]

-

de Souza, M. V. N. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 226-267. [Link]

- Pioneer Hi-Bred International Inc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Troin, Y., et al. (2007). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. ResearchGate. [Link]

-

Hopkinson, M. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. [Link]

- Syngenta Limited. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

Han, J., et al. (2018). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry, 20(17), 4047-4052. [Link]

-

Forns, P., Rubiralta, M., & Díez, A. (1998). Piperidones: from alkaloids to pseudopeptides. Tetrahedron, 54(29), 8233-8274. [Link]

-

Boger, D. L. (2014). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. The Journal of organic chemistry, 79(20), 9574–9584. [Link]

Sources

- 1. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Formal Aza-Diels-Alder Reaction of Trifluoromethyl Hemiaminals with Enones Catalyzed by Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

Safety and handling precautions for 2-(Trifluoromethyl)piperidin-4-one HCl

An In-Depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)piperidin-4-one HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling precautions for 2-(Trifluoromethyl)piperidin-4-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in the laboratory. The trifluoromethyl group imparts unique chemical properties that are valuable in medicinal chemistry but also necessitates a thorough understanding of the compound's reactivity and potential hazards to mitigate risks effectively.[1][2]

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. 2-(Trifluoromethyl)piperidin-4-one HCl is a heterocyclic organic compound frequently used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical characteristics of the parent molecule.[2][3]

| Property | Value | Source |

| CAS Number | 627533-08-8 | [1][4][5][6] |

| Molecular Formula | C₆H₁₁ClF₃N | [1][4][6] |

| Molecular Weight | 189.61 g/mol | [4][6] |

| Appearance | White to off-white solid/powder | [2][7] |

| Melting Point | 220°C (decomposes) | [1][5] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [5][6] |

Hazard Identification and GHS Classification

2-(Trifluoromethyl)piperidin-4-one HCl is classified under the Globally Harmonized System (GHS) as a substance that poses several health risks upon exposure.[4] The hydrochloride salt form can contribute to its irritant properties. It is crucial to internalize these hazards as they inform every aspect of the handling protocol.

GHS Hazard Statements:

-

H332: Harmful if inhaled.[8]

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of the powdered form. The respiratory irritation potential is particularly significant when handling the compound as a dry powder, as fine dust can be easily aerosolized.

Caption: GHS Hazard Profile for the compound.

Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential. This hierarchy prioritizes the most effective control measures to minimize exposure.

Caption: The Hierarchy of Controls for risk mitigation.

Engineering Controls

The primary line of defense is to physically remove the hazard or place a barrier between the worker and the hazard.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[10][11] This is the most critical control to prevent inhalation of the powder, which can cause respiratory irritation.[4][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9][12]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[11][13]

Administrative Controls

These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).

-

Restricted Access: Limit access to areas where the compound is stored or handled to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[8][14] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[9][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[9] Standard safety glasses are insufficient. Given the "serious eye irritation" classification (H319), full protection is mandatory.[8][9]

-

Skin Protection:

-

Gloves: Wear compatible chemical-resistant gloves, such as nitrile gloves.[10] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[9][15] Dispose of used gloves as contaminated waste.[9]

-

Lab Coat: A fully buttoned, long-sleeved lab coat is required.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large spills), a NIOSH-approved respirator with an appropriate particulate filter (P95 or P100) should be used.[9] Respirator use requires a formal respiratory protection program, including fit-testing and training.[10]

Experimental Protocols: Safe Handling and Storage

Storage Protocol

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[10][16]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[17] Recommended storage temperature is between 2-8°C.[5][6]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[13][18]

-

Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Weighing and Solution Preparation Protocol

This protocol is designed to minimize the risk of aerosolization and exposure.

-

Preparation: Before starting, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Weighing:

-

Perform all weighing operations on a draft shield-equipped balance inside a chemical fume hood.

-

Use a spatula to carefully transfer the solid powder. Avoid any actions that could create dust, such as dropping the powder from a height.

-

Close the primary container immediately after dispensing the required amount.

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

-

If sonication or heating is required, ensure the vessel is capped or covered to prevent the release of vapors or aerosols.

-

Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[9][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs, get medical advice.[8]

-

Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Call a poison center or doctor if you feel unwell.[8]

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[11]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[8][20]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][12]

Spill Response Protocol

A prompt and correct response can prevent a minor spill from becoming a major incident.

Caption: A stepwise workflow for chemical spill response.

Step-by-Step Spill Cleanup:

-

Alert & Evacuate: Immediately alert personnel in the area.[21] Evacuate non-essential personnel.[9]

-

Personal Protection: Before attempting cleanup, don the appropriate PPE as described in Section 3.3.[9][12]

-

Containment: Prevent the spill from spreading. For powders, avoid creating dust. For liquids, create a dike around the spill using an inert absorbent material like vermiculite or sand.[21][22] Do not let the product enter drains.[9]

-

Cleanup:

-

Collection: Once absorbed, scoop the material into a labeled, sealable container for hazardous waste.[21][22]

-

Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[21][23] Ventilate the area well.[22]

-

Disposal: Dispose of the sealed waste container and any contaminated PPE according to institutional and local hazardous waste regulations.[8]

Waste Disposal

Chemical waste must be managed responsibly to protect human health and the environment.

-

Collection: Collect all waste containing 2-(Trifluoromethyl)piperidin-4-one HCl, including contaminated absorbents and PPE, in a clearly labeled, sealed, and compatible hazardous waste container.[24]

-

Labeling: The waste container must be labeled with a "Hazardous Waste" tag detailing its contents.

-

Disposal Route: Do not dispose of this chemical down the drain or in regular trash.[10][25] All waste must be disposed of through a licensed disposal company or the institution's environmental health and safety (EHS) office.[9][19]

References

-